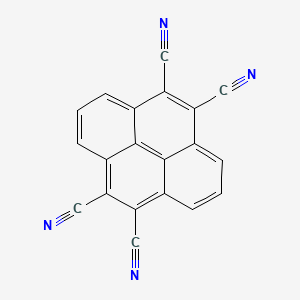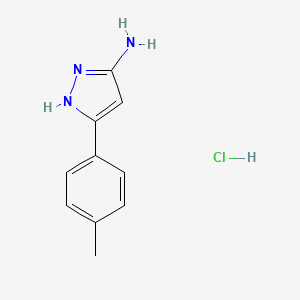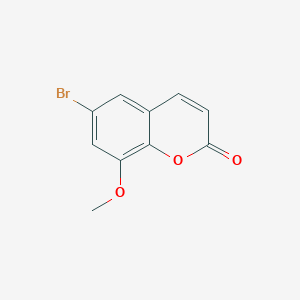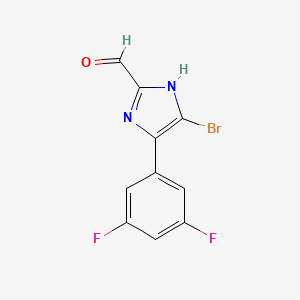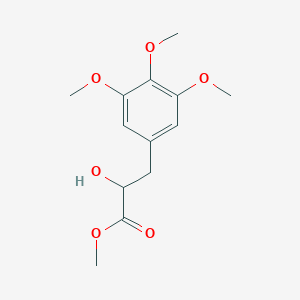
Methyl 2-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate is an organic compound with the molecular formula C13H18O6 It is a derivative of propanoic acid and contains a 3,4,5-trimethoxyphenyl group, which is known for its biological activity
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Methyl 2-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide and potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2-keto-3-(3,4,5-trimethoxyphenyl)propanoate or 2-carboxy-3-(3,4,5-trimethoxyphenyl)propanoate.
Reduction: Formation of 2-hydroxy-3-(3,4,5-trimethoxyphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of methyl 2-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The 3,4,5-trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90, which are involved in cell division and stress response. This inhibition can lead to the disruption of cellular processes and induce apoptosis in cancer cells .
類似化合物との比較
Methyl 2-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate can be compared with other similar compounds such as:
Methyl 3,4,5-trimethoxybenzoate: Similar in structure but lacks the hydroxyl and propanoate groups.
2-Hydroxy-3-(3,4,5-trimethoxyphenyl)propanoic acid: The acid form of the compound.
3,4,5-Trimethoxyphenylpropionic acid: Similar structure but with a propionic acid group instead of a propanoate ester.
These compounds share the 3,4,5-trimethoxyphenyl group, which contributes to their biological activity
特性
分子式 |
C13H18O6 |
|---|---|
分子量 |
270.28 g/mol |
IUPAC名 |
methyl 2-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate |
InChI |
InChI=1S/C13H18O6/c1-16-10-6-8(5-9(14)13(15)19-4)7-11(17-2)12(10)18-3/h6-7,9,14H,5H2,1-4H3 |
InChIキー |
PJNZAJHNDWMCFT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)CC(C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B15335673.png)

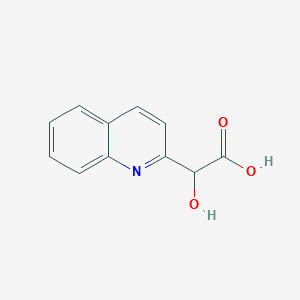
![4,7-Bis(5-bromo-4-hexyl-2-thienyl)benzo[c][1,2,5]oxadiazole](/img/structure/B15335687.png)

![2-Methylbenzo[f]chromen-3-one](/img/structure/B15335701.png)
![8-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B15335708.png)

